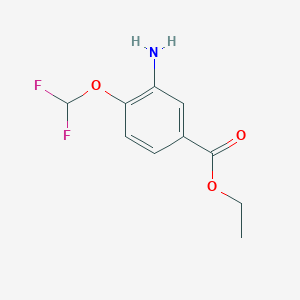

Ethyl 3-amino-4-(difluoromethoxy)benzoate

Description

BenchChem offers high-quality Ethyl 3-amino-4-(difluoromethoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-4-(difluoromethoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11F2NO3 |

|---|---|

Molecular Weight |

231.20 g/mol |

IUPAC Name |

ethyl 3-amino-4-(difluoromethoxy)benzoate |

InChI |

InChI=1S/C10H11F2NO3/c1-2-15-9(14)6-3-4-8(7(13)5-6)16-10(11)12/h3-5,10H,2,13H2,1H3 |

InChI Key |

XJMGAYLTNLVHNK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OC(F)F)N |

Origin of Product |

United States |

Nitro Group Reduction:the Reduction of the Nitro Group is a Step Where Significant Improvements Can Be Made. Catalytic Hydrogenation Using a Heterogeneous Catalyst Like Palladium on Carbon Pd/c is a Common and Relatively Clean Method. the Primary Waste Minimization Strategy is the Recovery and Reuse of the Catalyst. Studies on Similar Processes Have Shown That Pd/c Catalysts Can Be Effectively Recycled Multiple Times—in Some Cases, for at Least Ten Cycles—without a Discernible Loss in Catalytic Activity.researchgate.netthis Drastically Reduces the Consumption of the Precious Metal Catalyst and Minimizes Solid Waste. the Use of Hydrogen Donors Like Ammonium Formate, Which Decompose into Relatively Benign Molecules Such As Ammonia and Carbon Dioxide, is Preferable to Reagents That Produce Stoichiometric Amounts of Metallic or Salt Waste.

Table 2: Proposed Waste Minimization Strategies for Synthesis

This table outlines potential synthetic steps, their associated waste streams, and corresponding green chemistry strategies to minimize environmental impact.

| Synthetic Step | Potential Byproducts & Waste Streams | Proposed Waste Minimization / Byproduct Utilization Strategy |

| Difluoromethylation | Unreacted reagents, solvent waste | Utilize fluoroform (CHF3), an industrial byproduct, as the difluoromethylating agent. sci-hub.se Employ continuous flow processing to improve efficiency and reduce waste. |

| Nitration | Spent sulfuric acid, nitrated aqueous waste | Optimize stoichiometry to prevent excess acid use. Investigate methods for the recovery and recycling of sulfuric acid. |

| Nitro Group Reduction | Spent catalyst, reaction byproducts | Use a recyclable heterogeneous catalyst such as Palladium on Carbon (Pd/C). researchgate.net Employ hydrogen donors that yield benign byproducts (e.g., ammonium (B1175870) formate). |

Theoretical and Computational Chemistry of Ethyl 3 Amino 4 Difluoromethoxy Benzoate

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like DFT are widely employed for their balance of accuracy and computational efficiency, making them suitable for studying molecules of this size. derpharmachemica.com

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity, chemical stability, and the energy of electronic transitions. dntb.gov.uaresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For Ethyl 3-amino-4-(difluoromethoxy)benzoate, DFT calculations, typically using a functional like B3LYP with a 6-311G(d,p) basis set, can elucidate these properties. dntb.gov.uadntb.gov.ua The HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the amino group, which act as the principal electron-donating centers. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing ethyl ester group and the aromatic ring, indicating the regions susceptible to nucleophilic attack. The presence of the electronegative difluoromethoxy group also influences the electronic distribution and reactivity. nih.gov

Table 1: Representative Frontier Orbital Energies for Aromatic Compounds This table presents typical values from computational studies on analogous aromatic molecules to illustrate the expected range for Ethyl 3-amino-4-(difluoromethoxy)benzoate.

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.5 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.5 | Correlates with chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The ESP map illustrates regions of varying electrostatic potential on the van der Waals surface of the molecule.

In the ESP map of Ethyl 3-amino-4-(difluoromethoxy)benzoate, distinct regions of charge can be predicted:

Negative Potential (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative oxygen atoms of the ester and difluoromethoxy groups, as well as the fluorine atoms.

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. Such areas are typically found around the hydrogen atoms of the amino group and the ethyl moiety.

Neutral Potential (Green): These regions have a relatively balanced electrostatic potential, often corresponding to the carbon framework of the benzene ring.

This charge distribution analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which can influence the molecule's crystal packing and biological activity. dntb.gov.uadntb.gov.ua

Conformational Analysis and Energy Landscapes

The three-dimensional structure and flexibility of a molecule are critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through bond rotations.

Molecular Dynamics (MD) simulations provide a method to study the time-dependent behavior of a molecule, including its vibrations and conformational changes. By simulating the motion of atoms and bonds over time, MD can reveal the molecule's flexibility and its interactions with its environment (e.g., a solvent). For Ethyl 3-amino-4-(difluoromethoxy)benzoate, MD simulations would be particularly useful for investigating the dynamic behavior of the flexible side chains—the ethyl ester and difluoromethoxy groups—and understanding their preferred orientations and range of motion under different conditions.

To quantify the energy associated with conformational changes, Potential Energy Surface (PES) scans are performed. scispace.com This technique involves systematically rotating a specific dihedral angle and calculating the molecule's potential energy at each incremental step. The resulting energy profile reveals low-energy conformers (local minima) and the energy barriers (maxima) that separate them. uni-muenchen.de

For Ethyl 3-amino-4-(difluoromethoxy)benzoate, key rotational barriers would be associated with:

Rotation around the C(aryl)–C(ester) bond.

Rotation around the C(aryl)–O(methoxy) bond.

Rotation within the ethyl group (O–CH₂ and CH₂–CH₃ bonds).

Understanding these barriers is essential for identifying the most stable conformers of the molecule in the gas phase or in solution.

Table 2: Typical Rotational Energy Barriers for Related Functional Groups Illustrative values based on computational studies of similar molecular fragments.

| Rotational Bond | Typical Energy Barrier (kcal/mol) |

|---|---|

| Aryl–C=O (Ester) | 4 - 7 |

| Aryl–O (Ether/Methoxy) | 2 - 5 |

| O–CH₂ (Ethyl) | 1 - 3 |

Spectroscopic Property Prediction and Comparison with Experimental Data (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which serve as a powerful tool for validating experimental findings and assigning spectral signals. nih.govmaterialsciencejournal.org

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nmrdb.orgnmrdb.org For Ethyl 3-amino-4-(difluoromethoxy)benzoate, distinct signals are expected for the aromatic protons, the methylene (B1212753) and methyl protons of the ethyl group, the amino protons, and the unique proton of the difluoromethoxy group. Comparing calculated shifts with experimental data helps confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be calculated using DFT. scielo.org.mx These calculations help in assigning the absorption bands to specific molecular vibrations. Key predicted bands for this molecule would include N–H stretching for the amino group, C=O stretching for the ester, C–F stretching for the difluoromethoxy group, and various C–H and C=C stretching and bending modes from the aromatic ring. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions. researchgate.net Due to its conjugated aromatic system, Ethyl 3-amino-4-(difluoromethoxy)benzoate is expected to exhibit strong absorption in the UV region, corresponding to π → π* transitions. materialsciencejournal.orgresearchgate.net The calculated maximum absorption wavelength (λ_max) can be compared directly with experimental measurements.

Table 3: Predicted Spectroscopic Data for Ethyl 3-amino-4-(difluoromethoxy)benzoate These are illustrative predictions based on computational studies of analogous compounds and general spectroscopic principles.

| Spectroscopy | Feature | Predicted Value / Region |

|---|---|---|

| ¹H NMR | Aromatic protons (Ar-H) | 6.5 - 7.5 ppm |

| Amino protons (-NH₂) | 4.0 - 5.0 ppm (broad) | |

| Difluoromethoxy proton (-OCHF₂) | 6.5 - 7.0 ppm (triplet) | |

| Ethyl protons (-OCH₂CH₃) | ~4.3 ppm (quartet) | |

| Ethyl protons (-OCH₂CH₃) | ~1.3 ppm (triplet) | |

| IR | N-H stretch (amine) | 3300 - 3500 cm⁻¹ |

| C-H stretch (aromatic/aliphatic) | 2900 - 3100 cm⁻¹ | |

| C=O stretch (ester) | 1680 - 1720 cm⁻¹ | |

| C-F stretch | 1000 - 1200 cm⁻¹ | |

| UV-Vis | λ_max (π → π* transition) | 280 - 320 nm |

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a computational technique used to elucidate the step-by-step mechanism of a chemical reaction. For a molecule like Ethyl 3-amino-4-(difluoromethoxy)benzoate, this would involve mapping the potential energy surface for reactions it might undergo, such as electrophilic aromatic substitution, nucleophilic attack on the ester group, or reactions involving the amino group.

The process would typically involve:

Identification of Reactants, Products, and Intermediates: Defining the starting and ending points of the reaction, as well as any stable molecules formed along the way.

Locating Transition States: A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods are used to find the geometry and energy of these fleeting structures.

Calculation of Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which is a key factor in the reaction rate.

Transition State Analysis would further involve:

Vibrational Frequency Analysis: A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations trace the path from the transition state downhill to the reactants and products, confirming that the identified transition state connects the correct species.

Without specific studies on Ethyl 3-amino-4-(difluoromethoxy)benzoate, no data on its specific reaction pathways or transition states can be provided.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can simulate these effects. For Ethyl 3-amino-4-(difluoromethoxy)benzoate, studying solvent effects would provide insight into its behavior in different chemical environments.

Two main types of solvent models are used:

Explicit Solvent Models: A number of individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions. This method is computationally expensive.

Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant. This is a more computationally efficient approach. The Polarizable Continuum Model (PCM) is a commonly used example.

A computational study on solvent effects for this compound would typically investigate:

Changes in Molecular Geometry: How bond lengths and angles are affected by the solvent.

Shifts in Spectroscopic Properties: How properties like UV-Vis absorption spectra change in different solvents (solvatochromism).

Alterations in Reactivity: How the energies of reactants, products, and transition states are stabilized or destabilized by the solvent, thereby affecting reaction rates.

As no such studies have been published for Ethyl 3-amino-4-(difluoromethoxy)benzoate, no data tables or specific findings can be presented.

Computational Descriptors for Rational Molecular Design and Property Prediction

Computational descriptors are numerical values that characterize a molecule's physical, chemical, or electronic properties. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to predict the biological activity or properties of new molecules based on their structure.

For Ethyl 3-amino-4-(difluoromethoxy)benzoate, a variety of descriptors could be calculated to aid in rational molecular design, including:

Electronic Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to a molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, indicating regions that are electron-rich or electron-poor and thus susceptible to electrophilic or nucleophilic attack.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Geometrical Descriptors: These are based on the 3D structure of the molecule and include parameters like molecular surface area and volume.

These descriptors could then be used in statistical models to predict properties such as solubility, lipophilicity, or potential biological activity. The absence of specific computational studies on Ethyl 3-amino-4-(difluoromethoxy)benzoate means that a table of its calculated descriptors and their application in property prediction is not available.

Reactivity and Reaction Mechanisms of Ethyl 3 Amino 4 Difluoromethoxy Benzoate

Reactions of the Aromatic Amino Group

The aromatic amino group (-NH₂) is a versatile functional group that readily undergoes a range of transformations, making it a key site for the chemical modification of Ethyl 3-amino-4-(difluoromethoxy)benzoate.

Acylation: The amino group can be acylated to form amides. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. A patent describes a general method for the direct acylation of aminobenzoic acids using a mixed anhydride (B1165640) of an N-acylamino acid, which can be catalyzed by a strong acid. google.com This method is applicable to a range of aminobenzoic acids and can be conducted at temperatures between -20°C and +10°C. google.com

Alkylation and Arylation: The nitrogen atom of the amino group can also be alkylated or arylated. Alkylation can be achieved using alkyl halides, while arylation may involve reactions such as the Buchwald-Hartwig amination, which utilizes palladium catalysts to form a carbon-nitrogen bond with aryl halides. A palladium-catalyzed method has been developed for the arylation of benzylic C-H bonds directed by a native α-amino acid derivative. rsc.org

| Reaction Type | Reagents | Product Functional Group |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Alkylation | Alkyl halides | Secondary or Tertiary Amine |

| Arylation | Aryl halides, Palladium catalyst | Arylamine |

The primary aromatic amino group of Ethyl 3-amino-4-(difluoromethoxy)benzoate can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5°C). researchgate.netajchem-a.com

The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, most notably azo coupling reactions. scispace.com In these reactions, the diazonium ion acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols or anilines, to form azo compounds, which are characterized by the -N=N- functional group. scispace.comresearchgate.netresearchgate.net The position of the coupling on the aromatic ring of the coupling partner is directed by the substituents already present on that ring. nih.gov

Azo compounds are known for their vibrant colors and are widely used as dyes. scispace.com The synthesis of novel azo dyes often involves the diazotization of a primary aromatic amine followed by coupling with a suitable aromatic or heteroaromatic component. scispace.comresearchgate.net For instance, diazotized aminobenzothiazoles have been coupled with various aromatic and heterocyclic compounds to produce new azo dyes with potential applications in various fields. scispace.comresearchgate.net

The stability and reactivity of the diazonium salt can be influenced by factors such as temperature and pH. scirp.org In some cases, the diazonium salt can be isolated, but it is often used in situ for subsequent reactions due to its potential instability. mdpi.com

Reactions of the Ethyl Ester Moiety

The ethyl ester group (-COOCH₂CH₃) is another key functional group in Ethyl 3-amino-4-(difluoromethoxy)benzoate, and it can undergo several important transformations.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4-(difluoromethoxy)benzoic acid. This reaction can be catalyzed by either an acid or a base. Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. Transesterification is an equilibrium process, and the reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products, such as ethanol, from the reaction mixture. google.com One patent describes the use of transesterification to prepare aminobenzoate esters, noting that the reaction is an equilibrium that can be pushed forward by removing the alcohol byproduct. google.com

Reduction: The ethyl ester group can be reduced to a primary alcohol, [3-amino-4-(difluoromethoxy)phenyl]methanol. This reduction is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. The synthesis of a related compound, the methyl ester of 3-amino-4-hydroxy benzoic acid, involved a reduction step using sodium dithionite, as other reducing agents like stannous chloride and sodium borohydride were not effective. wisdomlib.org

Amide Formation: The ethyl ester can be converted into an amide by reacting it with an amine. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating or the use of a catalyst. A more common method for amide formation involves first hydrolyzing the ester to the carboxylic acid and then coupling the acid with an amine using a coupling agent. researchgate.netnih.gov Various methods exist for amide bond formation, including the use of activating agents for the carboxylic acid. researchgate.netnih.govgoogle.com A general procedure for synthesizing amides involves the direct condensation of carboxylic acids and amines in the presence of TiCl₄. nih.gov

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₂O, H⁺ or OH⁻ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or OR'⁻ | Ester (with different R' group) |

| Reduction | LiAlH₄ | Primary Alcohol |

| Amide Formation | R'NH₂, heat or catalyst | Amide |

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects of Substituents

The benzene (B151609) ring of Ethyl 3-amino-4-(difluoromethoxy)benzoate is substituted with three groups: an amino group (-NH₂), a difluoromethoxy group (-OCHF₂), and an ethyl carboxylate group (-COOCH₂CH₃). The positions of these substituents and their electronic properties determine the regioselectivity of further electrophilic aromatic substitution (EAS) reactions.

The directing effects of substituents in EAS are well-established. chemistrytalk.org Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions. pressbooks.publibretexts.orgunizin.org Deactivating groups, which withdraw electron density from the ring, generally direct incoming electrophiles to the meta position. pressbooks.publibretexts.org

In Ethyl 3-amino-4-(difluoromethoxy)benzoate:

The amino group (-NH₂) at position 3 is a strong activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. pressbooks.pubpressbooks.pub

The ethyl carboxylate group (-COOCH₂CH₃) at position 1 is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the ring through both induction and resonance. pressbooks.pub

| Substituent | Position | Electronic Effect | Directing Effect |

| -NH₂ | 3 | Activating | ortho, para |

| -OCHF₂ | 4 | Activating (Resonance) / Deactivating (Inductive) | ortho, para |

| -COOCH₂CH₃ | 1 | Deactivating | meta |

Nucleophilic Aromatic Substitution (SNAr) Considerations and Mechanism

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for substituted aromatic rings. The mechanism typically proceeds under conditions where the aromatic ring is electron-deficient, thereby facilitating an attack by a nucleophile. masterorganicchemistry.com This process involves the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. nih.gov

For a SNAr reaction to occur, two main conditions must be met:

The aromatic ring must be substituted with powerful electron-withdrawing groups (EWGs). These groups stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

There must be a suitable leaving group, typically a halide or a sulfonate ester.

In the case of Ethyl 3-amino-4-(difluoromethoxy)benzoate, the aromatic ring possesses three substituents with competing electronic effects:

Amino (-NH2) group: This is a strong electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring. This effect deactivates the ring toward nucleophilic attack.

Ethyl ester (-COOEt) group: This is a moderate electron-withdrawing group through both induction and resonance, which decreases electron density and activates the ring for SNAr.

Difluoromethoxy (-OCF2H) group: This group acts as a moderate electron-withdrawing substituent, primarily through a strong inductive effect. nbuv.gov.uanuph.edu.ua

The presence of the strongly activating amino group significantly hinders the feasibility of a standard SNAr reaction on the ring of Ethyl 3-amino-4-(difluoromethoxy)benzoate. Electron-donating groups destabilize the negatively charged Meisenheimer intermediate, which is essential for the reaction pathway. masterorganicchemistry.com Therefore, direct nucleophilic substitution on the aromatic ring of this compound is generally unfavorable without prior modification, such as the conversion of the amino group into a diazonium salt, which is an excellent leaving group and activates the ring for substitution.

Should a reaction be forced under harsh conditions, the regioselectivity would be dictated by the positions of the activating groups relative to a potential leaving group. In SNAr, electron-withdrawing groups located ortho or para to the leaving group are most effective at stabilizing the intermediate. masterorganicchemistry.com

Reactivity and Stability of the Difluoromethoxy Group under Various Conditions

The difluoromethoxy (-OCF2H) group is a key structural motif in medicinal chemistry, valued for its ability to enhance metabolic stability and act as a lipophilic hydrogen bond donor. nih.govnih.gov Its reactivity is distinct from that of non-fluorinated ethers and is characterized by a high degree of stability under many synthetic conditions.

Transformation Pathways and Byproduct Formation

While generally stable, the difluoromethoxy group can undergo specific transformations, particularly under basic conditions. The most prominent reaction pathway involves the formation of difluorocarbene (:CF2), a highly reactive intermediate. acs.orgresearchgate.net This process is believed to occur via deprotonation of the difluoromethyl group by a base, followed by the elimination of the phenoxide. The resulting difluorocarbene can then be trapped by various nucleophiles. nih.gov

A competing pathway, especially in aqueous media, is the hydrolysis of the difluorocarbene intermediate, which leads to the formation of formate (B1220265) and fluoride (B91410) ions as byproducts. nih.gov In some cases, reactions involving fluorinated moieties can also lead to byproducts resulting from defluorination. rsc.org The mechanism does not typically involve direct nucleophilic displacement of a fluoride ion from the difluoromethoxy group. acs.org

Role in Electronic and Steric Effects on Aromatic Reactivity

The electronic influence of the difluoromethoxy group on an aromatic ring is a balance of inductive and resonance effects. The high electronegativity of the two fluorine atoms results in a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic attack.

Studies using 19F NMR have been employed to quantify these electronic effects by determining Hammett constants. nbuv.gov.uaresearchgate.net

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect |

|---|---|---|---|

| -CF3 | 0.42 | 0.10 | Strongly Electron-Withdrawing |

| -OCF2H | 0.22 | 0.07 | Moderately Electron-Withdrawing |

| -CHF2 | 0.24 | 0.02 | Moderately Electron-Withdrawing |

| -CH2F | 0.11 | -0.01 | Weakly Electron-Withdrawing |

Data sourced from multiple chemical literature reviews. nbuv.gov.uanuph.edu.ua

Comprehensive Mechanistic Studies and Kinetic Investigations

Detailed mechanistic and kinetic studies are essential for fully understanding the reaction pathways of a compound. While specific, in-depth studies focused exclusively on Ethyl 3-amino-4-(difluoromethoxy)benzoate are not widely available in the surveyed literature, the principles for investigating its key transformations can be outlined based on established methodologies for related compounds and reactions.

Determination of Rate Laws and Reaction Orders for Key Transformations

The determination of rate laws involves systematically varying the concentrations of reactants and observing the effect on the initial reaction rate.

For SNAr Reactions: A hypothetical SNAr reaction involving this substrate would be expected to follow a second-order rate law, being first-order in both the aromatic substrate and the nucleophile: Rate = k [Aryl Substrate] [Nucleophile] This is because the rate-determining step is typically the initial bimolecular attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. masterorganicchemistry.com

For Difluorocarbene Formation: The kinetics of difluorocarbene formation from the difluoromethoxy group under basic conditions would likely be more complex. If the mechanism involves a rapid, reversible deprotonation followed by a slower, rate-determining elimination step, the observed reaction order with respect to the base could be complex and dependent on the specific conditions.

Isotope Effect Studies for Mechanism Elucidation

Kinetic Isotope Effect (KIE) studies are powerful tools for probing reaction mechanisms by identifying bond-breaking or bond-forming events in the rate-determining step.

Deuterium (B1214612) Labeling: To investigate the mechanism of difluorocarbene formation, the hydrogen atom of the -OCF2H group could be replaced with deuterium (-OCF2D). If the C-H bond is broken in the rate-determining step (e.g., proton abstraction by the base), a primary kinetic isotope effect (kH/kD > 1) would be observed. Mechanistic studies on the formation of difluoromethyl ethers from phenols have utilized deuterium labeling to confirm that the reaction proceeds through a difluorocarbene intermediate, which is subsequently protonated. nih.gov

Leaving Group KIE in SNAr: In a typical SNAr reaction, the C-X bond (where X is the leaving group) is broken after the rate-determining step. Consequently, there is generally no significant primary kinetic isotope effect observed when the leaving group atom is replaced with a heavier isotope. masterorganicchemistry.com This finding supports a stepwise mechanism where the initial nucleophilic attack is the slow step.

Advanced Applications As a Synthetic Synthon and Material Science Building Block

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the amino group and the electronic effects of the difluoromethoxy and ethyl ester groups on the benzene (B151609) ring allow Ethyl 3-amino-4-(difluoromethoxy)benzoate to serve as a key intermediate in the construction of more complex molecular architectures.

Construction of Nitrogen-Containing Heterocyclic Systems

Aminobenzoic acid derivatives are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These heterocycles form the core of many pharmaceuticals and functional materials. The primary amino group and the adjacent difluoromethoxy-substituted ring in Ethyl 3-amino-4-(difluoromethoxy)benzoate provide a scaffold for cyclization reactions to form fused heterocyclic systems. For instance, compounds with similar ortho-amino ester functionalities are known to be key intermediates in the synthesis of benzimidazole (B57391) derivatives. nih.gov The general synthetic approach involves the reaction of the ortho-phenylenediamine moiety with various aldehydes or carboxylic acids to yield the corresponding benzimidazole.

While specific examples for Ethyl 3-amino-4-(difluoromethoxy)benzoate are not extensively documented in readily accessible literature, its structure suggests potential application in the synthesis of fluorinated quinolones and other complex heterocycles. The difluoromethoxy group is of particular interest in medicinal chemistry for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.

Table 1: Potential Heterocyclic Systems Derived from Ethyl 3-amino-4-(difluoromethoxy)benzoate

| Heterocyclic System | General Synthetic Precursor | Potential Synthetic Utility |

|---|---|---|

| Benzimidazoles | Ortho-phenylenediamine derivatives | Building blocks for pharmaceuticals and materials |

| Quinolones | Anthranilic acid derivatives | Core structures in antibacterial agents |

Scaffolds for Advanced Organic Materials with Tunable Properties

The incorporation of fluorine atoms into organic molecules can significantly influence their electronic properties, thermal stability, and crystalline structure. The difluoromethoxy group in Ethyl 3-amino-4-(difluoromethoxy)benzoate makes it an attractive building block for advanced organic materials with tunable properties. While direct applications of this specific molecule are not widely reported, related fluorinated aromatic compounds are utilized in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The ability to introduce the -OCF2H group can lead to materials with unique optical and electronic characteristics.

Role in Polymer Chemistry and Supramolecular Assembly

The bifunctional nature of Ethyl 3-amino-4-(difluoromethoxy)benzoate, possessing both an amino group and an ester, allows it to be incorporated into polymeric structures and supramolecular assemblies.

Monomer for Functionalized Polymers and Copolymers

Amino and ester functionalities are reactive handles for polymerization reactions. The amino group can participate in the formation of polyamides and polyimides, which are classes of high-performance polymers known for their thermal stability and mechanical strength. While specific polymerization studies involving Ethyl 3-amino-4-(difluoromethoxy)benzoate are not prevalent in the literature, the general reactivity of aminobenzoate esters suggests their potential as monomers. The presence of the difluoromethoxy group would impart unique properties to the resulting polymer, such as altered solubility, thermal behavior, and dielectric properties.

Building Block for Self-Assembling Structures and Molecular Recognition

Supramolecular chemistry relies on non-covalent interactions to form organized structures. The functional groups on Ethyl 3-amino-4-(difluoromethoxy)benzoate, including the amino and ester groups, as well as the potential for hydrogen bonding involving the difluoromethoxy group, could enable its participation in self-assembly processes. Benzoate (B1203000) esters, in general, have been shown to act as species for supramolecular chiral assembly. rsc.org The specific stereoelectronic profile of this molecule could lead to the formation of unique supramolecular architectures with potential applications in molecular recognition and sensing, although specific research in this area is yet to be widely published.

Applications in Agrochemical and Dye Chemistry Research (focused on synthetic aspects)

The structural components of Ethyl 3-amino-4-(difluoromethoxy)benzoate are relevant to the synthesis of both agrochemicals and dyes.

In the field of agrochemicals, fluorinated organic molecules often exhibit enhanced biological activity. While direct use of this compound in commercial agrochemicals is not documented, intermediates with similar substitution patterns are of interest in the development of new pesticides and herbicides. For example, 3-amino-4,4,4-trifluorocrotonic acid esters are known important intermediates for the synthesis of crop protection agents. google.comgoogle.com

In dye chemistry, aromatic amines are fundamental precursors for azo dyes, which are a large and important class of colorants. The synthesis typically involves diazotization of the primary aromatic amine followed by coupling with a suitable coupling component. Aminobenzoic acid derivatives can be used as precursors for dye synthesis. google.com The difluoromethoxy substituent on Ethyl 3-amino-4-(difluoromethoxy)benzoate would be expected to influence the color and fastness properties of any resulting dye. Research on a novel azo dye derived from ethyl-4-amino benzoate highlights the utility of such precursors in creating new colorants with interesting optical properties. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| Ethyl 3-amino-4-(difluoromethoxy)benzoate |

| 3-amino-4,4,4-trifluorocrotonic acid esters |

Development of Fluorescent Probes and Sensors

The design of fluorescent probes and sensors is a critical area of research, with applications ranging from bioimaging to environmental monitoring. The efficacy of these tools often hinges on the photophysical properties of the core molecular structure. While specific research on the direct application of Ethyl 3-amino-4-(difluoromethoxy)benzoate in fluorescent probes is not extensively documented in publicly available literature, its structural motifs suggest a strong potential for such applications.

The chemical design of a fluorescent probe typically involves a fluorophore, a recognition site for the analyte of interest, and a linker. The amino and ester functionalities of Ethyl 3-amino-4-(difluoromethoxy)benzoate make it an excellent candidate for modification and incorporation into larger probe systems. The primary amino group can be readily derivatized to introduce a specific recognition moiety or to tune the electronic properties of the molecule.

The optical properties of fluorescent molecules are paramount. The introduction of the difluoromethoxy group (-OCF₂H) is a key feature. This group is known for its strong electron-withdrawing nature and its ability to modulate the lipophilicity and metabolic stability of a molecule. In the context of a potential fluorophore, the difluoromethoxy group can significantly influence the intramolecular charge transfer (ICT) characteristics, which are often fundamental to the fluorescence mechanism. Alterations in the electronic distribution upon excitation can lead to changes in the emission wavelength and quantum yield, forming the basis for a sensing response.

Table 1: Potential Photophysical Characteristics Influenced by the Difluoromethoxy Group

| Property | Influence of Difluoromethoxy Group |

| Emission Wavelength | Can induce shifts in the emission spectrum due to its electronic effects. |

| Quantum Yield | May enhance or quench fluorescence depending on the overall molecular design. |

| Stokes Shift | Can be modulated, which is advantageous for minimizing self-quenching. |

| Photostability | The C-F bonds can contribute to increased photostability of the resulting probe. |

Ligand Design in Coordination Chemistry

In the field of coordination chemistry, the design of ligands is crucial for the development of new catalysts, metal-organic frameworks (MOFs), and therapeutic agents. Ligands are molecules that bind to a central metal atom to form a coordination complex. The amino and ester functionalities of Ethyl 3-amino-4-(difluoromethoxy)benzoate provide potential coordination sites for metal ions.

The lone pair of electrons on the nitrogen atom of the amino group can readily coordinate to a variety of metal centers. Furthermore, the carbonyl oxygen of the ester group can also act as a Lewis base, potentially leading to chelation, where the molecule binds to the metal ion at two or more points. This chelation effect typically results in more stable metal complexes.

The presence of the difluoromethoxy group can also play a role in the properties of the resulting metal complexes. Its steric and electronic influence can affect the coordination geometry, the stability of the complex, and the reactivity of the metal center. For instance, the electron-withdrawing nature of the -OCF₂H group can modulate the electron density on the aromatic ring and, consequently, the donor strength of the amino group.

Table 2: Potential Coordination Modes of Ethyl 3-amino-4-(difluoromethoxy)benzoate

| Functional Group | Potential Coordination Site | Type of Interaction |

| Amino Group (-NH₂) | Nitrogen Atom | σ-donation of lone pair |

| Ester Group (-COOEt) | Carbonyl Oxygen | Lewis base interaction |

While specific examples of coordination complexes formed with Ethyl 3-amino-4-(difluoromethoxy)benzoate as a primary ligand are not prominent in the existing literature, its structural features align well with the principles of ligand design. Further research in this area could lead to the development of novel coordination compounds with interesting catalytic or material properties.

Advanced Analytical Methodologies and Purity Assessment for Ethyl 3 Amino 4 Difluoromethoxy Benzoate

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For Ethyl 3-amino-4-(difluoromethoxy)benzoate, both liquid and gas chromatography play crucial roles in ensuring its quality.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for the analysis of non-volatile and thermally sensitive compounds like Ethyl 3-amino-4-(difluoromethoxy)benzoate. A reversed-phase HPLC (RP-HPLC) method is typically developed for its ability to separate compounds based on their hydrophobicity.

Method development involves a systematic process of selecting the appropriate stationary phase (column), mobile phase composition, flow rate, and detector wavelength. scielo.br A C18 column is a common choice for aromatic compounds. scielo.brpom.go.id The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode to achieve optimal separation. pom.go.idlongdom.org Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. scielo.br

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for routine use. longdom.org This process verifies parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). pom.go.idnih.govnih.gov A well-validated method ensures that the results are accurate and reproducible for the quantitative determination of Ethyl 3-amino-4-(difluoromethoxy)benzoate and its related substances. pom.go.idnih.gov

| Parameter | Typical Condition/Value |

|---|---|

| Chromatographic System | HPLC with UV/PDA Detector |

| Column (Stationary Phase) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) pom.go.id |

| Mobile Phase | Acetonitrile and Phosphate Buffer (pH adjusted) in a gradient or isocratic mode pom.go.id |

| Flow Rate | 1.0 mL/min scielo.brpom.go.id |

| Column Temperature | 40°C pom.go.id |

| Detection Wavelength (λmax) | ~240-270 nm (based on aminobenzoate chromophore) |

| Injection Volume | 10 µL |

| Linearity (R²) | >0.99 scielo.br |

| Accuracy (% Recovery) | 98-102% scielo.br |

| Precision (% RSD) | <2% |

Gas Chromatography (GC) for Volatile Components and Impurities

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. While Ethyl 3-amino-4-(difluoromethoxy)benzoate itself has limited volatility, GC is highly effective for identifying and quantifying volatile impurities that may be present from its synthesis. These can include residual solvents (e.g., ethanol, toluene) or unreacted volatile starting materials.

For the analysis of the main compound, a derivatization step is often necessary to convert the polar amino group into a less polar, more volatile derivative. researchgate.netresearchgate.net A common procedure involves reaction with ethyl chloroformate to form N-ethoxycarbonyl ethyl esters, which are amenable to GC analysis. researchgate.netresearchgate.net The separation is typically performed on a capillary column, such as one with a polar stationary phase like HP-INNOWAX. researchgate.netresearchgate.net

| Parameter | Typical Condition |

|---|---|

| Chromatographic System | GC with Flame Ionization Detector (FID) |

| Column | HP-INNOWAX Capillary Column (e.g., 30 m x 0.25 mm, 0.25 µm) researchgate.net |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250°C |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C) |

| Detector Temperature | 300°C |

| Derivatization Agent (for main compound) | Ethyl Chloroformate researchgate.netresearchgate.net |

Chiral Chromatography for Enantiomeric Purity (if applicable for derivatives)

Ethyl 3-amino-4-(difluoromethoxy)benzoate is an achiral molecule and therefore does not exist as enantiomers. However, it is often used as a starting material to synthesize more complex, chiral molecules where a stereocenter is introduced in a subsequent reaction step. For such chiral derivatives, establishing enantiomeric purity is critical, as different enantiomers of a drug can have vastly different pharmacological activities. youtube.com

Chiral chromatography, typically using HPLC with a Chiral Stationary Phase (CSP), is the definitive method for separating enantiomers. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with phenylcarbamate derivatives, are widely used and have demonstrated excellent chiral recognition capabilities for a broad range of compounds, including amino acid derivatives. nih.govyakhak.org Another class of effective CSPs includes macrocyclic antibiotics like teicoplanin, which are particularly useful for resolving the enantiomers of unusual amino acids in reversed-phase mode. mst.edu The choice of mobile phase, often a mixture of a hydrocarbon like hexane (B92381) and an alcohol like isopropanol, is crucial for achieving separation. google.com

| Chiral Stationary Phase (CSP) Type | Example Commercial Column | Applicable Compound Classes for Derivatives |

|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | α-amino acid esters yakhak.org |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | Chiral amines yakhak.org |

| Teicoplanin (Macrocyclic Glycopeptide) | Chirobiotic T | Unnatural amino acids, Phenylalanine analogues mst.edu |

| Cellulose tris(4-methylbenzoate) | Chiralcel OJ | Compounds with benzoate (B1203000) groups google.com |

Spectrophotometric Quantification Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique for the quantification of compounds that contain a chromophore. The aromatic ring and conjugated system in Ethyl 3-amino-4-(difluoromethoxy)benzoate make it a strong absorber of UV radiation, allowing for its direct quantification. The method relies on Beer's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). rasayanjournal.co.in

For aromatic amines, quantification can also be achieved by derivatization reactions that produce a colored product, shifting the absorbance maximum into the visible region. nih.gov This can enhance sensitivity and specificity. One such method involves the reaction of the primary aromatic amine with p-N,N-dimethylphenylenediamine in the presence of an oxidizing agent to form a colored charge-transfer complex, which can be measured spectrophotometrically. rasayanjournal.co.inrasayanjournal.co.in

| Parameter | Typical Value/Condition |

|---|---|

| Technique | Direct UV Spectrophotometry |

| Solvent | Methanol or Ethanol |

| Wavelength of Max. Absorbance (λmax) | ~264 nm (for similar aminobenzoates) wisdomlib.org |

| Beer's Law Range | Dependent on molar absorptivity, typically in the µg/mL range rasayanjournal.co.in |

| Correlation Coefficient (R²) | >0.99 |

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of quality control that involves the identification and quantification of all potential impurities in a substance. For Ethyl 3-amino-4-(difluoromethoxy)benzoate, impurities can originate from the synthesis process (e.g., starting materials, intermediates, by-products) or from degradation of the compound upon exposure to stress conditions like acid, base, heat, light, or oxidation. rjptonline.org

A stability-indicating analytical method, typically an RP-HPLC method, is developed to effectively separate the main compound from all its potential impurities and degradation products. nih.govresearchgate.net Forced degradation studies are conducted to generate these degradation products and demonstrate the specificity of the analytical method. rjptonline.org For example, under acidic or basic conditions, the ester functional group is susceptible to hydrolysis, which would form 3-amino-4-(difluoromethoxy)benzoic acid. The amino group could be susceptible to oxidation. The difluoromethoxy group is generally stable but could be a source of unique impurities from its own synthesis pathway. nih.gov

| Potential Impurity/Degradant | Potential Origin | Primary Analytical Technique |

|---|---|---|

| 3-amino-4-(difluoromethoxy)benzoic acid | Hydrolysis (Degradation) | RP-HPLC |

| Ethyl 3-nitro-4-(difluoromethoxy)benzoate | Synthesis Intermediate (Impurity) | RP-HPLC |

| Oxidized by-products | Oxidative Degradation | RP-HPLC |

| Residual Solvents (e.g., Ethanol) | Synthesis Process (Impurity) | GC |

Strategies for Handling Complex Sample Matrices during Analysismedipharmsai.comeijppr.com

The accurate and precise quantification of Ethyl 3-amino-4-(difluoromethoxy)benzoate in complex sample matrices, such as biological fluids (plasma, urine), tissue homogenates, and environmental samples, presents significant analytical challenges. The primary obstacle is the presence of endogenous or exogenous interfering components, which can lead to "matrix effects." chromatographyonline.comaffinisep.com Matrix effects, most commonly observed in Liquid Chromatography–Mass Spectrometry (LC-MS), involve the suppression or enhancement of the analyte's ionization signal by co-eluting compounds, thereby compromising the accuracy, precision, and sensitivity of the analysis. affinisep.comnih.gov Effective strategies to mitigate these interferences are crucial and typically involve a combination of meticulous sample preparation and optimized chromatographic conditions.

Advanced Sample Preparation Techniques

The goal of sample preparation is to isolate Ethyl 3-amino-4-(difluoromethoxy)benzoate from interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical instrument. researchgate.net Given the compound's structure—an aromatic amine and an ethyl ester—several techniques can be effectively employed.

Liquid-Liquid Extraction (LLE) : LLE is a conventional method that separates compounds based on their differential solubility in two immiscible liquids. For Ethyl 3-amino-4-(difluoromethoxy)benzoate, which is a moderately polar compound, a water-immiscible organic solvent like ethyl acetate (B1210297) or methyl tert-butyl ether would be appropriate. nih.gov Adjusting the pH of the aqueous sample is critical; maintaining a pH above the pKa of the aromatic amine will ensure it is in its neutral, more organic-soluble form, thus maximizing extraction efficiency. nih.gov A specialized form, salting-out induced liquid-liquid microextraction (SALLME), can enhance recovery by adding a salt to the aqueous phase, which decreases the analyte's solubility in water and promotes its transfer to a water-miscible organic solvent like acetonitrile. nih.govresearchgate.net

Solid-Phase Extraction (SPE) : SPE is a highly selective and efficient sample cleanup technique that has become a preferred alternative to LLE. researchgate.net It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interferents can be washed away while the analyte of interest is retained and then eluted with a different solvent. researchgate.net For Ethyl 3-amino-4-(difluoromethoxy)benzoate, several SPE sorbents could be considered:

Reversed-Phase (e.g., C18) : Retains non-polar to moderately polar compounds from an aqueous matrix. The analyte would be adsorbed and subsequently eluted with an organic solvent like methanol or acetonitrile.

Cation-Exchange (e.g., SCX) : This method is highly effective for compounds with basic functional groups, such as the aromatic amine on the target molecule. thermofisher.com At an acidic pH, the amine group becomes protonated (positively charged) and binds strongly to the negatively charged sorbent. Interferents can be washed away, and the analyte is then eluted by increasing the pH or using a buffer with a high ionic strength. nih.gov This approach offers high selectivity for amine-containing compounds. thermofisher.com

Table 1: Comparison of Potential Sample Preparation Methods for Ethyl 3-amino-4-(difluoromethoxy)benzoate

| Technique | Principle of Separation | Potential Advantages | Potential Disadvantages | Applicability to Target Compound |

|---|---|---|---|---|

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins from biological samples. researchgate.net | Simple, fast, and inexpensive. | Non-selective; significant matrix effects often remain as it fails to remove other components like phospholipids. chromatographyonline.comnih.gov | Suitable for initial screening but may require further cleanup for quantitative analysis. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases based on relative solubility. nih.gov | Provides cleaner extracts than PPT; can remove salts and highly polar interferences. | Can be labor-intensive, requires larger volumes of organic solvents, and may form emulsions. chromatographyonline.com | Effective, especially with pH adjustment to ensure the amine group is not charged. |

| Solid-Phase Extraction (SPE) | Partitioning between a liquid sample and a solid sorbent. researchgate.net | High selectivity, high recovery, cleaner extracts, easily automated, and reduces solvent consumption. researchgate.netthermofisher.com | Method development can be more complex and costly. | Highly effective; cation-exchange or mixed-mode sorbents can provide excellent selectivity for the amine moiety. thermofisher.comnih.gov |

Chromatographic and Detection Strategies to Minimize Matrix Effects

While advanced sample preparation is the primary defense against matrix effects, further mitigation can be achieved through optimization of the analytical method itself.

Chromatographic Separation : High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte from any remaining matrix components before they enter the mass spectrometer. affinisep.com

Column Choice : Using a high-efficiency column, such as one with sub-2 µm particles, can improve peak resolution, separating the analyte from co-eluting interferences.

Gradient Elution : A well-designed gradient elution program, where the mobile phase composition is changed over time, can effectively separate the analyte from early- or late-eluting matrix components.

Flow Rate : For electrospray ionization (ESI), lower flow rates (e.g., <0.5 mL/min) can sometimes reduce the severity of ion suppression. chromatographyonline.com

Mass Spectrometric Detection : The use of tandem mass spectrometry (MS/MS) is a powerful tool for selective quantification in complex matrices. mdpi.com

Selected Reaction Monitoring (SRM) : In SRM mode, a specific precursor ion of the analyte is selected and fragmented, and only a specific product ion is monitored. This process is highly selective and significantly reduces the signal from background interferences, as it is unlikely that a matrix component will have the same precursor and product ions as the analyte.

Stable Isotope-Labeled Internal Standard (SIL-IS) : This is considered the gold standard for quantitative bioanalysis. An SIL-IS is a version of the analyte where some atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy isotopes. It has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically. chromatographyonline.com Crucially, it experiences the same matrix effects (ion suppression or enhancement) as the analyte. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be accurately compensated for, leading to highly precise and accurate quantification.

Table 2: Hypothetical SPE Protocol for Extraction from Plasma

| Step | Procedure | Purpose |

|---|---|---|

| 1. Pre-treatment | Dilute plasma sample 1:1 with 2% phosphoric acid. | To precipitate some proteins and ensure the amine group on the analyte is protonated (positively charged). |

| 2. Conditioning | Pass 1 mL of methanol, followed by 1 mL of water through the SCX (Strong Cation Exchange) cartridge. | To activate the sorbent and ensure proper interaction with the sample. |

| 3. Loading | Load the pre-treated sample onto the cartridge at a slow flow rate. | The positively charged analyte binds to the negatively charged sorbent. |

| 4. Washing | Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol. | To remove neutral and acidic interferences that are not strongly bound to the sorbent. |

| 5. Elution | Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol. | The basic elution solvent neutralizes the analyte's amine group, breaking its bond with the sorbent and releasing it from the cartridge. |

| 6. Post-Elution | Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase. | To concentrate the sample and ensure solvent compatibility with the LC-MS system. |

By combining a selective and efficient sample preparation technique like SPE with the high selectivity of LC-MS/MS and the use of a stable isotope-labeled internal standard, it is possible to develop a robust and reliable method for the quantification of Ethyl 3-amino-4-(difluoromethoxy)benzoate in even the most challenging and complex sample matrices.

Sustainable Chemistry and Process Optimization in the Synthesis of Ethyl 3 Amino 4 Difluoromethoxy Benzoate

Application of Green Chemistry Principles in Synthetic Route Design

Atom economy and the Environmental Factor (E-Factor) are critical metrics for evaluating the sustainability of a chemical process. primescholars.comjocpr.com Atom economy measures the efficiency of a reaction in converting the mass of reactants into the desired product. The E-Factor, conversely, quantifies the amount of waste generated per unit of product. jocpr.com

Table 1: Illustrative Atom Economy Calculation for a Key Synthetic Step (Note: This is a hypothetical calculation for a representative reaction, as detailed process data for this specific compound is not publicly available.)

| Reactant 1 (e.g., Ethyl 4-hydroxy-3-nitrobenzoate) | Reactant 2 (e.g., Difluoromethylating Agent) | Desired Product (Ethyl 4-(difluoromethoxy)-3-nitrobenzoate) | By-product(s) | % Atom Economy |

| C9H9NO5 | CHClF2 | C10H9F2NO5 | HCl | 85% |

The E-Factor provides a more comprehensive measure of the environmental impact by considering all waste streams, including solvent losses and reaction by-products. The pharmaceutical industry typically has high E-Factors, often between 25 and 100, due to complex, multi-step syntheses. Minimizing the E-Factor for the synthesis of Ethyl 3-amino-4-(difluoromethoxy)benzoate would involve optimizing reaction conditions to maximize yield and reduce the formation of by-products, as well as recycling solvents and reagents where feasible.

The choice of solvent is a crucial aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to the process's environmental impact. Traditional solvents used in the synthesis of similar aromatic compounds, such as dichloromethane (B109758) and acetonitrile (B52724), pose environmental and health risks. orgsyn.org

Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. Water is an ideal green solvent due to its non-toxic and non-flammable nature. For the synthesis of Ethyl 3-amino-4-(difluoromethoxy)benzoate, aqueous-phase reactions could be explored for steps like the nitro group reduction, potentially with the aid of phase-transfer catalysts.

Ionic liquids and supercritical fluids like CO2 represent alternative green solvent strategies. Ionic liquids are non-volatile and can be tuned for specific solubility properties, potentially enhancing reaction rates and simplifying product separation.

Table 2: Comparison of Conventional and Green Solvents

| Solvent | Boiling Point (°C) | Environmental/Safety Concerns | Potential Green Alternatives |

| Dichloromethane | 39.6 | Carcinogen, volatile organic compound (VOC) | 2-Methyltetrahydrofuran, Water (with catalyst) |

| Acetonitrile | 81.6 | Toxic, flammable, VOC | Dimethyl carbonate, Ionic Liquids |

| Ethanol | 78.4 | Flammable, VOC | Water, Supercritical CO2 |

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations while minimizing waste. The use of catalysts is preferable to stoichiometric reagents as they are used in smaller quantities and can be recycled.

In the synthesis of Ethyl 3-amino-4-(difluoromethoxy)benzoate, a key catalytic step is the reduction of the nitro group to an amine. This transformation is commonly achieved using heterogeneous catalysts, such as palladium on carbon (Pd/C), with hydrogen gas. chemicalbook.comresearchgate.net Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, which simplifies purification and allows for catalyst recycling, thereby reducing waste and cost. researchgate.net

Homogeneous catalysts, while often offering higher selectivity and milder reaction conditions, can be more challenging to separate from the product. Research into novel catalyst systems, including water-soluble catalysts for aqueous-phase reactions, could offer the benefits of homogeneous catalysis while simplifying the separation process.

Organocatalysis and biocatalysis are rapidly growing fields within green chemistry that utilize small organic molecules or enzymes, respectively, to catalyze reactions. These approaches can offer high levels of selectivity and operate under mild conditions, often in aqueous media.

For the synthesis of Ethyl 3-amino-4-(difluoromethoxy)benzoate, biocatalytic methods could potentially be applied to steps such as the selective reduction of the nitro group, avoiding the need for heavy metal catalysts. While specific applications to this molecule are not widely documented, the use of enzymes for the synthesis of amino acid derivatives and other fine chemicals is well-established and represents a promising area for future research. researchgate.net Organocatalysts could also be explored for various transformations within the synthetic route, potentially offering novel pathways with improved environmental profiles.

Flow Chemistry and Continuous Processing Techniques for Scale-up

Flow chemistry, or continuous processing, is a powerful technology for the scale-up of chemical syntheses, offering significant advantages in terms of safety, efficiency, and consistency over traditional batch processing. rsc.org By conducting reactions in a continuous stream through a reactor, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purities. rsc.org

For the synthesis of Ethyl 3-amino-4-(difluoromethoxy)benzoate, flow chemistry could be particularly beneficial for hazardous reactions, such as those involving highly reactive intermediates or exothermic processes. For instance, the difluoromethylation step could be performed more safely and efficiently in a continuous-flow reactor, which offers superior heat transfer and minimizes the volume of hazardous material at any given time. rsc.orgsci-hub.se Furthermore, telescoping multiple reaction steps into a single continuous process can eliminate the need for intermediate isolation and purification, significantly reducing solvent use and waste generation.

The adoption of continuous processing for the synthesis of this key intermediate could lead to a more streamlined, safer, and sustainable manufacturing process.

Process Intensification and Reaction Engineering Considerations (e.g., Microwave-assisted synthesis)

Process intensification refers to the development of innovative apparatuses and techniques that offer dramatic improvements in chemical manufacturing, substantially shrinking equipment size, boosting production capacity, and reducing environmental footprint. In the synthesis of Ethyl 3-amino-4-(difluoromethoxy)benzoate, a key step is often the reduction of a nitro group precursor, such as Ethyl 3-nitro-4-(difluoromethoxy)benzoate. Traditional methods for this type of reduction typically involve long reaction times and conventional heating.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for process intensification. ajrconline.org By using microwave energy, reactions can be heated uniformly and rapidly, leading to a significant acceleration of chemical transformations. ajrconline.org This technique often results in higher yields, cleaner product profiles, and drastically reduced reaction times compared to conventional heating methods. ajrconline.orgnih.gov

For instance, in the synthesis of a structurally similar compound, Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate, the critical nitro group reduction step was significantly optimized using microwave irradiation. researchgate.netnih.gov Under conventional reflux conditions with a palladium on carbon (Pd/C) catalyst and ammonium (B1175870) formate (B1220265), the reaction required 3 hours to achieve a modest 60% yield. researchgate.net By switching to microwave heating, the reaction time was astonishingly reduced to just 2 minutes, while the yield simultaneously increased to 85%. researchgate.netnih.gov This demonstrates the profound impact of microwave-assisted heating on reaction efficiency.

This dramatic rate enhancement can be attributed to the efficient and direct transfer of energy to the polar solvent and reactants, a mechanism distinct from the slow, indirect heating of conventional oil baths. uwlax.edu It is highly probable that applying MAOS to the reduction of Ethyl 3-nitro-4-(difluoromethoxy)benzoate would yield similar improvements, making it a key consideration for reaction engineering and process scale-up.

Table 1: Comparison of Conventional vs. Microwave-Assisted Nitro Group Reduction

This table illustrates the stark difference in efficiency between conventional heating and microwave irradiation for the reduction of a nitroaromatic precursor, a key step analogous to the synthesis of Ethyl 3-amino-4-(difluoromethoxy)benzoate. researchgate.net

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

| Reaction Time | 3 hours | 2 minutes |

| Product Yield | 60% | 85% |

| Heating Method | Oil Bath | Microwave Irradiation |

| Temperature | Not specified (reflux) | 100 °C |

Waste Minimization and Byproduct Utilization Strategies

A core tenet of green chemistry is the minimization of waste rather than its treatment or cleanup after formation. In the multi-step synthesis of Ethyl 3-amino-4-(difluoromethoxy)benzoate, each stage presents opportunities for waste reduction and byproduct management. A plausible synthetic route involves key steps such as difluoromethylation, nitration, and nitro group reduction.

Future Research Directions and Emerging Trends

Exploration of Novel, Unconventional Synthetic Pathways (e.g., Electrochemical Synthesis)

The synthesis of fluorinated aromatic compounds often presents challenges, including issues with regioselectivity and the need for specialized, expensive fluorinating agents. numberanalytics.com While traditional methods for producing aminobenzoates exist, future research will likely focus on more efficient, sustainable, and unconventional synthetic strategies.

Electrochemical Synthesis: Electrochemistry offers a green and powerful alternative to conventional reagent-based redox reactions. The targeted oxidation or reduction of precursors on an electrode surface can provide high selectivity under mild conditions, minimizing waste. Future studies could explore the electrochemical reduction of a corresponding nitro-aromatic precursor to form the amine group or novel electrochemical fluorination techniques.

Enzymatic Synthesis: Biocatalysis is an emerging frontier for the precise and selective synthesis of complex molecules. the-innovation.org The use of engineered enzymes, such as FMN-dependent reductases, could enable the asymmetric synthesis of chiral derivatives of the parent compound, opening avenues for stereoselective applications. the-innovation.org

Mechanochemistry: Solvent-free mechanochemical methods, which use mechanical force (e.g., grinding) to drive reactions, represent a significant advancement in green chemistry. mdpi.com Research into the mechanochemical synthesis of fluorinated imines has demonstrated the potential for high yields in short reaction times without the need for hazardous solvents. mdpi.com Applying this approach to the synthesis or derivatization of Ethyl 3-amino-4-(difluoromethoxy)benzoate could lead to more environmentally benign manufacturing processes.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of related aminobenzoate derivatives, such as in the reduction of a nitro group to an amine. researchgate.netnih.gov Optimizing microwave-assisted protocols for the key synthetic steps could significantly enhance production efficiency.

Design and Synthesis of Advanced Functional Materials Utilizing the Core Structure

The structural characteristics of Ethyl 3-amino-4-(difluoromethoxy)benzoate make it an excellent candidate as a monomer or precursor for advanced functional materials. The aromatic core provides rigidity and electronic functionality, while the reactive amine and ester groups allow for polymerization and derivatization.

High-Performance Polymers: Related aminobenzoic acid structures are precursors to high-temperature polymers like poly(benzoxazoles) (PBOs), which exhibit exceptional thermal stability and low dielectric constants. researchgate.net The difluoromethoxy group in Ethyl 3-amino-4-(difluoromethoxy)benzoate could be leveraged to synthesize novel fluorinated PBOs or other polymers with enhanced chemical resistance, thermal stability, and specific optical properties.

Conductive Biomaterials: Research has demonstrated that polymers based on a similar 3-amino-4-methoxybenzoic acid structure can function as conductive biomaterials capable of re-synchronizing myocardial contraction after infarction. scholaris.ca This opens a compelling avenue for designing conductive polymers derived from Ethyl 3-amino-4-(difluoromethoxy)benzoate for applications in tissue engineering and regenerative medicine, particularly in cardiac therapy. scholaris.ca

Organic Electronics: Fluorinated aromatics are crucial in the development of materials for organic light-emitting diodes (OLEDs). numberanalytics.com The difluoromethoxy group can influence the electronic energy levels (HOMO/LUMO) of the molecule. Future work could involve incorporating this moiety into polymers or small molecules designed for use in the emissive or charge-transport layers of OLEDs, potentially improving device efficiency and stability.

In Silico Design and Virtual Screening of Analogues with Tailored Chemical Properties

Computational chemistry provides powerful tools to accelerate the discovery of new molecules with desired functionalities, reducing the time and cost associated with experimental synthesis and screening.

Molecular Docking and Pharmacophore Modeling: For applications in medicinal chemistry, in silico techniques can predict how analogues of Ethyl 3-amino-4-(difluoromethoxy)benzoate might interact with biological targets. For instance, studies on 4-amino-3-chloro benzoate (B1203000) esters have used docking to identify potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.netnih.gov A similar approach could be used to screen virtual libraries of derivatives for potential therapeutic activity.

Property Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can predict key molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. This allows researchers to design analogues with tailored optical or electronic properties for use in advanced materials before committing to their synthesis.

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how chemical research is conducted.

Predictive Synthesis: Machine learning (ML) models can be trained on vast datasets of chemical reactions to predict the outcomes of unknown reactions, suggest optimal synthetic routes, and identify the most effective reagents. An ML approach has already been successfully used to predict the fluorination strength of various electrophilic N-F reagents, a critical parameter in synthesizing fluorinated molecules. rsc.org This methodology could be adapted to optimize the synthesis of Ethyl 3-amino-4-(difluoromethoxy)benzoate and its derivatives.

Accelerated Discovery: By integrating AI-driven synthesis prediction with in silico property screening, researchers can create a closed-loop discovery cycle. An AI algorithm could propose novel analogues, a computational model could predict their properties, and a second AI tool could devise the most efficient synthetic pathway, dramatically accelerating the development of new functional molecules.

Role in Interdisciplinary Research Fields Beyond Traditional Organic Synthesis

The versatility of the Ethyl 3-amino-4-(difluoromethoxy)benzoate structure positions it as a valuable tool in a wide range of scientific disciplines.

Medicinal Chemistry: Aminobenzoic acid derivatives are well-established as crucial intermediates in the synthesis of heterocyclic compounds with diverse pharmacological activities, including benzimidazoles. researchgate.netnih.gov The unique electronic properties conferred by the difluoromethoxy group could lead to the discovery of new drug candidates with improved efficacy and pharmacokinetic profiles.

Biomaterials Science: As mentioned, the potential to create conductive polymers for cardiac applications highlights a significant role in biomedical engineering. scholaris.ca Further research could explore the development of biocompatible and biodegradable materials for drug delivery, medical implants, or biosensors.

Agrochemicals: The inclusion of fluorine atoms is a common strategy in the design of modern pesticides and herbicides to enhance their potency and metabolic stability. The core structure of Ethyl 3-amino-4-(difluoromethoxy)benzoate could serve as a scaffold for developing new agrochemicals with improved performance and environmental profiles.

The table below summarizes the potential future applications stemming from these research directions.

| Research Area | Potential Application | Key Structural Contribution |

| Advanced Materials | High-Performance Polymers (e.g., Fluorinated PBOs) | Thermal stability, chemical resistance from aromatic and -OCF₂H groups. |

| Conductive Biomaterials | Polymerizable backbone for cardiac tissue engineering. | |

| Organic Electronics (OLEDs) | Tunable electronic properties from the fluorinated substituent. | |

| Medicinal Chemistry | Novel Therapeutics (e.g., Kinase Inhibitors) | Scaffold for heterocyclic synthesis; -OCF₂H group enhances metabolic stability. |

| Agrochemicals | Next-Generation Pesticides/Herbicides | Fluorine substitution can increase biological potency and stability. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing Ethyl 3-amino-4-(difluoromethoxy)benzoate with high purity and yield?